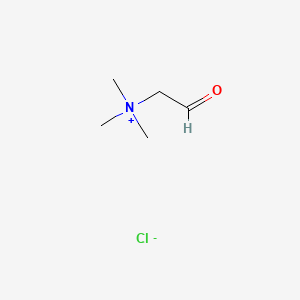

Cloruro de betaína aldehído

Descripción general

Descripción

Es un intermedio fisiológico en la oxidación de la colina a betaína, jugando un papel crucial en diversas vías metabólicas . Este compuesto se caracteriza por su naturaleza zwitteriónica, lo que le permite participar en numerosos procesos bioquímicos.

Aplicaciones Científicas De Investigación

El cloruro de betainaldehído tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El cloruro de betainaldehído ejerce sus efectos a través de su función como intermedio en la oxidación de la colina a betaína. Este proceso involucra a la enzima betainaldehído deshidrogenasa, que cataliza la conversión de betainaldehído a betaína. La betaína resultante actúa como donante de metilo en diversas vías bioquímicas, incluyendo el ciclo de la metionina . Este proceso de metilación es crucial para la regulación de la expresión genética y el mantenimiento de la homeostasis celular .

Compuestos Similares:

Colina: Un precursor del cloruro de betainaldehído, involucrado en vías metabólicas similares.

Betaine: El producto final de la oxidación del cloruro de betainaldehído, con roles bioquímicos similares.

Óxido de Trimetilamina N: Otro compuesto de amonio cuaternario con propiedades osmoprotectoras.

Singularidad: El cloruro de betainaldehído es único debido a su función como intermedio en la oxidación de la colina a betaína. Esta función específica lo distingue de otros compuestos similares, ya que está directamente involucrado en la regulación de los procesos de metilación y la osmoprotección .

Análisis Bioquímico

Biochemical Properties

Betaine aldehyde chloride plays a significant role in biochemical reactions. It is involved in the metabolism of betaine in microorganisms . It functions as a metabolic intermediate in the catabolism of choline .

Cellular Effects

The cellular effects of Betaine aldehyde chloride are primarily related to its role as a stress protectant against drought, osmotic, and temperature stress . It also plays a role in methyl group metabolism in a variety of microorganisms .

Molecular Mechanism

The molecular mechanism of Betaine aldehyde chloride involves its role as an intermediate in the oxidation of choline to betaine . It is also involved in the catabolism of choline .

Metabolic Pathways

Betaine aldehyde chloride is involved in the metabolic pathways of choline and betaine . It serves as a physiological intermediate in the oxidation of choline to betaine .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El cloruro de betainaldehído se puede sintetizar mediante la oxidación de la colina. El proceso implica el uso de agentes oxidantes específicos en condiciones controladas para asegurar la formación del producto deseado. La reacción generalmente tiene lugar en un medio acuoso, y el producto se aísla mediante cristalización .

Métodos de Producción Industrial: En entornos industriales, la producción de cloruro de betainaldehído implica procesos de oxidación a gran escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación asegura un alto rendimiento y pureza del compuesto. Las condiciones de reacción se optimizan para mantener la estabilidad del producto y minimizar la formación de subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El cloruro de betainaldehído experimenta diversas reacciones químicas, que incluyen:

Reducción: El compuesto se puede reducir a colina utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el ion cloruro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio.

Nucleófilos: Se pueden utilizar diversos nucleófilos dependiendo del producto de sustitución deseado.

Principales Productos Formados:

Betaine: Formado mediante oxidación.

Colina: Formado mediante reducción.

Comparación Con Compuestos Similares

Choline: A precursor to betaine aldehyde chloride, involved in similar metabolic pathways.

Betaine: The final product of the oxidation of betaine aldehyde chloride, with similar biochemical roles.

Trimethylamine N-oxide: Another quaternary ammonium compound with osmoprotective properties.

Uniqueness: Betaine aldehyde chloride is unique due to its role as an intermediate in the oxidation of choline to betaine. This specific function distinguishes it from other similar compounds, as it is directly involved in the regulation of methylation processes and osmoprotection .

Propiedades

IUPAC Name |

trimethyl(2-oxoethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKVGWXINKZUKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370761 | |

| Record name | Trimethyl(2-oxoethyl)azanium;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-31-8 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine aldehyde chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl(2-oxoethyl)azanium;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAINE ALDEHYDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNX5TUR2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.